molecular formula C20H23NO5 B4357374 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-cycloheptyl-2-furamide

5-[(1,3-benzodioxol-5-yloxy)methyl]-N-cycloheptyl-2-furamide

Cat. No.: B4357374
M. Wt: 357.4 g/mol
InChI Key: CSFYMTLWVYDBIO-UHFFFAOYSA-N
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Description

5-[(1,3-benzodioxol-5-yloxy)methyl]-N-cycloheptyl-2-furamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole moiety linked to a furan ring via a methylene bridge, with a cycloheptyl group attached to the nitrogen atom of the furamide. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yloxymethyl)-N-cycloheptylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c22-20(21-14-5-3-1-2-4-6-14)18-10-8-16(26-18)12-23-15-7-9-17-19(11-15)25-13-24-17/h7-11,14H,1-6,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFYMTLWVYDBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-cycloheptyl-2-furamide typically involves multiple steps, starting with the preparation of the benzodioxole and furan intermediates. One common synthetic route includes:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.

    Preparation of the Furan Intermediate: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furoic acid.

    Coupling Reaction: The benzodioxole intermediate is then reacted with a suitable alkylating agent to introduce the methylene bridge, followed by coupling with the furan intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-benzodioxol-5-yloxy)methyl]-N-cycloheptyl-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(1,3-benzodioxol-5-yloxy)methyl]-N-cycloheptyl-2-furamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-cycloheptyl-2-furamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit cell proliferation by targeting microtubules and disrupting cell division. The compound’s unique structure allows it to bind to specific proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • 5-[(1,3-benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine
  • 4-(1,3-benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]-6-methylpyrimidine

Uniqueness

5-[(1,3-benzodioxol-5-yloxy)methyl]-N-cycloheptyl-2-furamide stands out due to its unique combination of a benzodioxole moiety, a furan ring, and a cycloheptyl group. This distinct structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(1,3-benzodioxol-5-yloxy)methyl]-N-cycloheptyl-2-furamide
Reactant of Route 2
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5-[(1,3-benzodioxol-5-yloxy)methyl]-N-cycloheptyl-2-furamide

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